Welcome to the BenchChem Online Store!
molecular formula C9H5ClO4 B563436 6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one CAS No. 103620-90-2

6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one

Cat. No. B563436
M. Wt: 212.585
InChI Key: SJNXVIWLNZXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04845121

Procedure details

Catalytic hydrogenation. A solution of ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate (0.88 g, 0.002 mol) in 20 ml of EtOAc was hydrogenated over 0.18 g of 10% Pd/C at room temperature and 35 psi for 2 h. After filtration, the solvent was removed under reduced pressure affording a light yellow oil. The oil was treated as previously described, affording 0.293 g (69%) of 6-chloro-3,4-dihydroxy-2H-1-benzopyran-2-one as white solid.
Name
ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.18 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24]CC2C=CC=CC=2)=[C:6]([C:8](=[O:23])[CH:9]([O:15]CC2C=CC=CC=2)[C:10]([O:12]CC)=O)[CH:7]=1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:24][C:10](=[O:12])[C:9]([OH:15])=[C:8]([OH:23])[C:6]=2[CH:7]=1

Inputs

Step One
Name
ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate
Quantity
0.88 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C(C(=O)OCC)OCC1=CC=CC=C1)=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording a light yellow oil
ADDITION
Type
ADDITION
Details
The oil was treated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(C(O2)=O)O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.293 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.